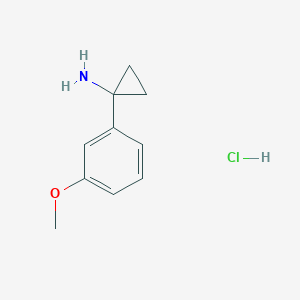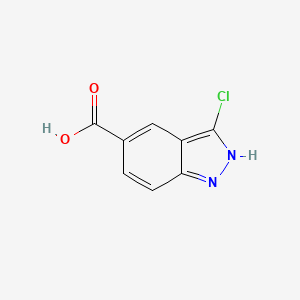![molecular formula C12H13ClN2O3S B1453519 5-[(2-クロロプロパノイル)アミノ]-4-シアノ-3-メチルチオフェン-2-カルボン酸エチル CAS No. 1153442-91-1](/img/structure/B1453519.png)
5-[(2-クロロプロパノイル)アミノ]-4-シアノ-3-メチルチオフェン-2-カルボン酸エチル
説明
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H13ClN2O3S and its molecular weight is 300.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成と材料科学
5-[(2-クロロプロパノイル)アミノ]-4-シアノ-3-メチルチオフェン-2-カルボン酸エチル: は、有機合成において貴重な中間体です。 そのチオフェンコアは、有機半導体の開発に使用される材料科学において特に重要です 。これらの半導体は、現代の電子機器に不可欠な有機発光ダイオード(OLED)や有機電界効果トランジスタ(OFET)の製造に不可欠です。
医薬品化学
医薬品化学では、チオフェン誘導体は、薬理学的特性について研究されています。 5-[(2-クロロプロパノイル)アミノ]-4-シアノ-3-メチルチオフェン-2-カルボン酸エチルなどの化合物は、抗癌作用、抗炎症作用、抗菌作用の可能性について研究されています 。これは、それらを新しい治療薬の開発のための有望な候補にします。
腐食抑制
チオフェン部分は、腐食抑制剤として作用することが知られています。この用途は、材料の劣化防止が重要な工業化学において特に関連しています。 この化合物は、金属表面に保護層を形成する能力により、産業機械やインフラストラクチャの寿命を延ばすのに役立ちます .
先端的な薬物設計
チオフェン誘導体は、その多様な生物活性のために、先端的な薬物設計で使用されています。それらは、選択性と薬物動態活性を向上させた多機能薬を作成するための足場として役立ちます。 チオフェン環に硫黄が存在することでこれらの特性が向上し、新しい薬物候補の合成において貴重な部分となります .
グリーンケミストリー
5-[(2-クロロプロパノイル)アミノ]-4-シアノ-3-メチルチオフェン-2-カルボン酸エチルを含むチオフェン誘導体の合成は、グリーンケミストリーの原則に沿っています。 研究者は、原子経済性、よりクリーンな反応プロファイル、触媒回収に焦点を当てた方法を採用しており、これは持続可能な化学慣行にとって不可欠です .
生物プローブ
チオフェン誘導体は、さまざまな生物学的標的に選択的に結合する能力のために、生物プローブとして利用されています。 この用途は、生物学的研究と製薬科学において重要であり、そこでは、小分子と生物学的システム間の相互作用を理解することが基本です .
薬理学的活性
この化合物の構造的特徴は、さまざまな薬理学的活性を調べるための候補にします。 その誘導体は、神経保護作用、抗酸化作用、抗けいれん作用について調査されており、これは神経疾患の治療や酸化ストレス関連状態において重要です .
プローブ設計
プローブ設計では、チオフェン誘導体は、特定のタンパク質またはDNA配列と選択的に相互作用できるツールを開発するために使用されます。 これは、複雑な生物学的システムの研究と診断アッセイの開発において不可欠です .
作用機序
Target of Action
It is known that many thiophene derivatives have been found to exhibit a variety of biological activities .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
It is known that thiophene derivatives can interact with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiophene derivatives are known to have a variety of potential effects, depending on their specific structures and targets .
生化学分析
Biochemical Properties
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .
Cellular Effects
The effects of Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit certain kinases, which play a role in signal transduction pathways. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal biological activity without significant toxicity. At higher doses, the compound can cause hepatotoxicity, nephrotoxicity, and other adverse effects .
Metabolic Pathways
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. It tends to accumulate in certain tissues, which can affect its therapeutic and toxicological profile .
Subcellular Localization
The subcellular localization of Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
ethyl 5-(2-chloropropanoylamino)-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-4-18-12(17)9-6(2)8(5-14)11(19-9)15-10(16)7(3)13/h7H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXKHKUXVPHXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)Cl)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


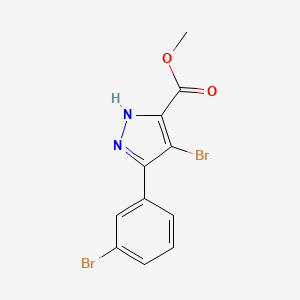

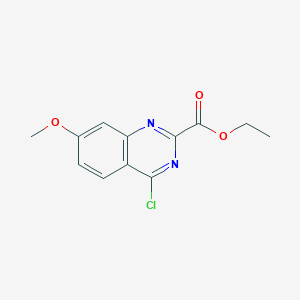
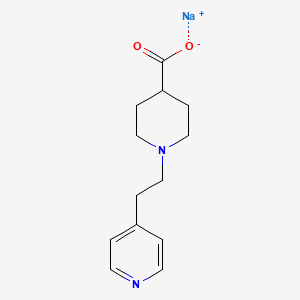
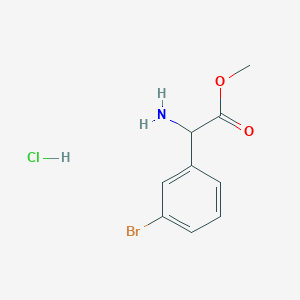
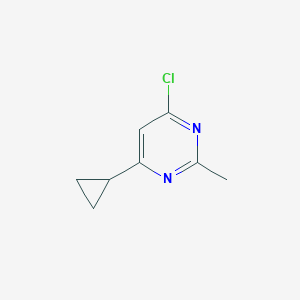


![3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1453446.png)

